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molecular formula C9H9N3O B1592879 1H-Indole-5-carbohydrazide CAS No. 406192-82-3

1H-Indole-5-carbohydrazide

Cat. No. B1592879
M. Wt: 175.19 g/mol
InChI Key: BIQATJKKTYPJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08629167B2

Procedure details

A 100 mL round bottomed flask was charged with methyl 1H-indole-5-carboxylate (1.6 g, 9.13 mmol) and ethanol (20 mL). To this was added hydrazine monohydrate (10 g) and the mixture was placed under reflux for 7 days. The reaction mixture was concentrated to dryness and chloroform (80 mL) was added. The mixture was decanted and the insoluble white residue was washed once more with chloroform to remove traces of starting material. The white solid (1.54 g, 96%) was dried en vacuo and 1H NMR analysis was consistent with the solid compound. 1H NMR (DMSO d6, 400 MHz) δ 10.7 (br s, 1 H), 9.6 (br s, 2H), 8.21-8.15 (m, 1 H), 7.71 (dd, J=8.6 and 1.7 Hz, 1 H), 7.50 (d, J=8.6 Hz, 1 H), 7.44-7.39 ( m, 1 H) and 6.58-6.53 (m, 1 H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([O:12]C)=O)=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.O.[NH2:15][NH2:16]>C(O)C>[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([C:10]([NH:15][NH2:16])=[O:12])=[CH:7][CH:8]=2)[CH:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
N1C=CC2=CC(=CC=C12)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 days
Duration
7 d
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness and chloroform (80 mL)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The mixture was decanted
WASH
Type
WASH
Details
the insoluble white residue was washed once more with chloroform
CUSTOM
Type
CUSTOM
Details
to remove traces of starting material
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The white solid (1.54 g, 96%) was dried en vacuo and 1H NMR analysis

Outcomes

Product
Name
Type
Smiles
N1C=CC2=CC(=CC=C12)C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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